1-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate.
Cyclization: The intermediate product undergoes cyclization with maleic anhydride to form the pyrrole ring.
Final Product Formation: The final step involves purification and crystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole
- 1-(3,4-Dichlorobenzyl)-1H-pyrrole-2,5-dione
Uniqueness
1-[1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione is unique due to its fused pyrazole and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H15Cl2N3O2 |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-9-16(21-14(22)5-6-15(21)23)10(2)20(19-9)8-11-3-4-12(17)13(18)7-11/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
UXZBAGMCNBENGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)N3C(=O)CCC3=O |
Origin of Product |
United States |
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